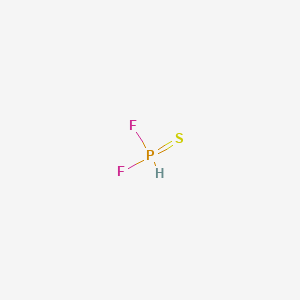
Phosphonothioic difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic difluoride is a highly reactive chemical compound that is widely used in scientific research. It is a derivative of phosphorus and is commonly referred to as PF2S. This compound has a unique structure that makes it useful in a variety of applications, including organic synthesis and biochemical research.
Mecanismo De Acción
Phosphonothioic difluoride is a highly reactive compound that readily reacts with nucleophiles, such as water, alcohols, and amines. This reaction results in the formation of phosphonothioic acids and their derivatives. The reactivity of PF2S is due to the presence of the electrophilic phosphorus atom and the sulfur atom, which serves as a leaving group.
Biochemical and Physiological Effects
Phosphonothioic difluoride has been shown to inhibit the activity of several enzymes, including cholinesterases and acetylcholinesterases. These enzymes play a crucial role in the nervous system, and their inhibition can lead to various physiological effects, such as muscle weakness and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using phosphonothioic difluoride in lab experiments include its high reactivity, which allows for rapid reactions, and its unique structure, which makes it useful in a variety of applications. However, the compound is highly toxic and requires careful handling and storage. Additionally, it is unstable in the presence of water and air, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of phosphonothioic difluoride in scientific research. One area of interest is the development of new synthetic methods for the preparation of phosphonothioic compounds. Additionally, the compound's potential as an enzyme inhibitor makes it a promising target for drug development. Finally, the use of PF2S in the study of enzyme-catalyzed reactions holds promise for the development of new catalysts and biocatalysts.
Conclusion
Phosphonothioic difluoride is a highly reactive compound that has a variety of applications in scientific research. Its unique structure and reactivity make it useful in organic synthesis and biochemical research. However, its toxicity and instability require careful handling and storage. Future research directions include the development of new synthetic methods, drug development, and the study of enzyme-catalyzed reactions.
Métodos De Síntesis
Phosphonothioic difluoride can be synthesized through several methods, including the reaction of phosphorus trichloride with hydrogen sulfide and hydrogen fluoride. Another method involves the reaction of phosphorus pentachloride with hydrogen sulfide and hydrogen fluoride. The resulting product is then purified through distillation or recrystallization to obtain pure phosphonothioic difluoride.
Aplicaciones Científicas De Investigación
Phosphonothioic difluoride is commonly used in organic synthesis reactions, such as the preparation of thioesters and thioamides. It is also used in the synthesis of phosphorus-containing compounds, such as phosphonates and phosphonamides. Additionally, it is used as a reagent in biochemical research, particularly in the study of enzyme-catalyzed reactions.
Propiedades
Número CAS |
13780-63-7 |
|---|---|
Nombre del producto |
Phosphonothioic difluoride |
Fórmula molecular |
F2HPS |
Peso molecular |
102.05 g/mol |
Nombre IUPAC |
difluoro(sulfanylidene)phosphanium |
InChI |
InChI=1S/F2PS/c1-3(2)4/q+1 |
Clave InChI |
MVVUNUURHWXOFX-UHFFFAOYSA-N |
SMILES |
F[P+](=S)F |
SMILES canónico |
FP(=S)F |
Sinónimos |
Difluorophosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




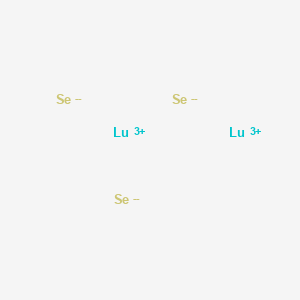
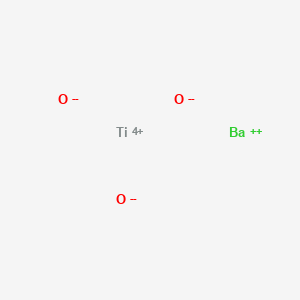

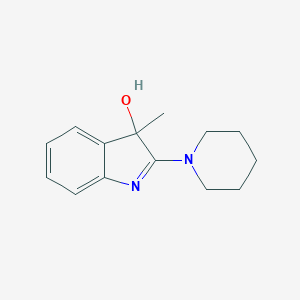
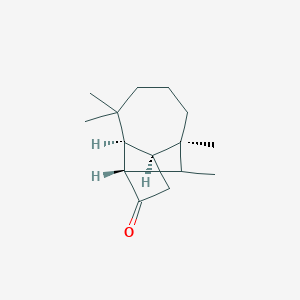
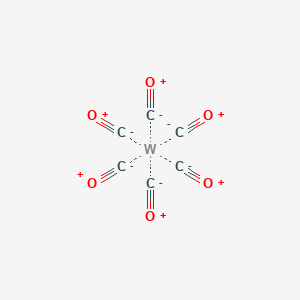

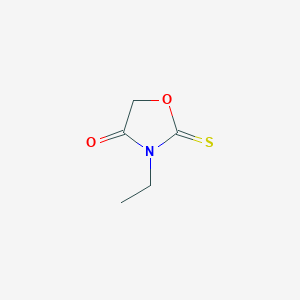
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)